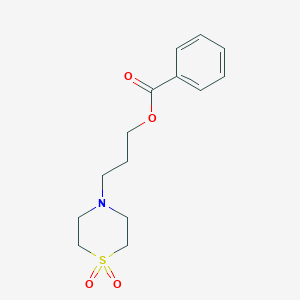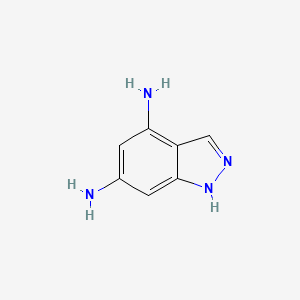
1-Trifluoroacétyl-4,6-diméthylindole
Vue d'ensemble
Description
4,6-Dimethyl-1-trifluoroacetylindole is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound has gained attention due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
4,6-Dimethyl-1-trifluoroacetylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
Target of Action
4,6-Dimethyl-1-trifluoroacetylindole, also known as 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
4,6-Dimethyl-1-trifluoroacetylindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4,6-Dimethyl-1-trifluoroacetylindole, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their functions. The trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole enhances its binding affinity to certain biomolecules, thereby modulating their activity.
Cellular Effects
4,6-Dimethyl-1-trifluoroacetylindole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and immune responses . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may enhance its ability to penetrate cell membranes and interact with intracellular targets, thereby influencing cellular processes more effectively.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dimethyl-1-trifluoroacetylindole involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors, enzymes, or other proteins, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, 4,6-Dimethyl-1-trifluoroacetylindole may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-1-trifluoroacetylindole may change over time due to its stability, degradation, and long-term effects on cellular function. The stability of 4,6-Dimethyl-1-trifluoroacetylindole is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its activity. Long-term exposure to 4,6-Dimethyl-1-trifluoroacetylindole may result in changes in cellular function, such as alterations in gene expression, protein activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-1-trifluoroacetylindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activity. At high doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . The threshold effects of 4,6-Dimethyl-1-trifluoroacetylindole in animal models depend on factors such as the route of administration, duration of exposure, and the specific animal species used in the study.
Metabolic Pathways
4,6-Dimethyl-1-trifluoroacetylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may exhibit different biological activities . The presence of the trifluoroacetyl group in 4,6-Dimethyl-1-trifluoroacetylindole may influence its metabolic stability and the formation of specific metabolites.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-1-trifluoroacetylindole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, allowing it to reach its intracellular targets . Additionally, binding proteins may facilitate the distribution of 4,6-Dimethyl-1-trifluoroacetylindole within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 4,6-Dimethyl-1-trifluoroacetylindole is determined by factors such as targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, 4,6-Dimethyl-1-trifluoroacetylindole may localize to the nucleus, where it interacts with transcription factors and modulates gene expression, or to the mitochondria, where it influences cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-trifluoroacetylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For 4,6-Dimethyl-1-trifluoroacetylindole, the starting materials would include 4,6-dimethylphenylhydrazine and trifluoroacetylacetone. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of 4,6-Dimethyl-1-trifluoroacetylindole would likely involve a continuous flow process to ensure high yield and purity. The use of microwave irradiation can also be employed to speed up the reaction time and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1-trifluoroacetylindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylindole: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
1-Trifluoroacetylindole: Lacks the dimethyl groups, which can affect its biological activity and chemical properties.
4,6-Dimethyl-1-acetylindole: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different reactivity and applications.
Uniqueness
4,6-Dimethyl-1-trifluoroacetylindole is unique due to the presence of both dimethyl and trifluoroacetyl groups. These functional groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and medicine .
Propriétés
IUPAC Name |
1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSFAXMGMRPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646542 | |
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75934-42-8 | |
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



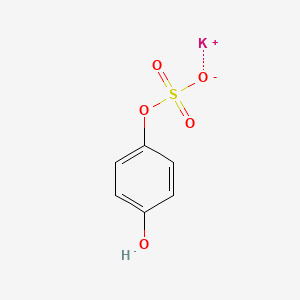
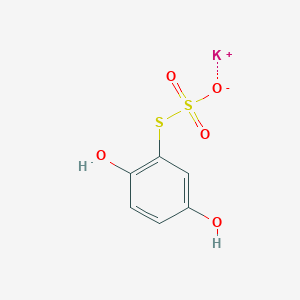
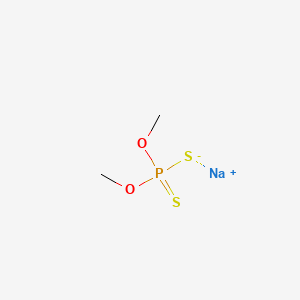
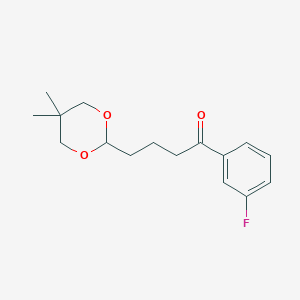
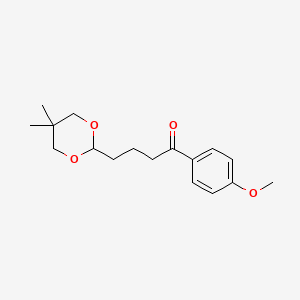
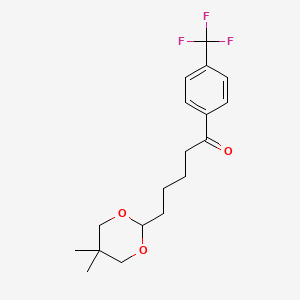
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)
